1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one

Lipophilicity LogP Physicochemical profiling

CNS programs relying on generic piperazines risk potency shifts >1.5-fold between analogs. This N1-3-phenylpropanoyl-2-methylpiperazine (CAS 1240577-49-4) provides a structurally defined, regiospecific scaffold that eliminates such ambiguity. • Chiral 2-methyl center enables enantioselective target engagement studies. • Free N4 secondary amine supports rapid parallel derivatization for library synthesis. • Fragment-like profile (XLogP3 1.4, TPSA 32.3 Ų, MW 232.32) validates in silico ADME models. Supplied at 98% purity with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 1240577-49-4
Cat. No. B6362532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one
CAS1240577-49-4
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)CCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3
InChIKeyUJPWAQLDRTVTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one: Physicochemical & Structural Baseline


1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one (CAS 1240577-49-4) is a synthetic piperazine derivative belonging to the class of N-acylated 2-methylpiperazines [1]. Its molecular formula is C14H20N2O with a molecular weight of 232.32 g/mol, and it features a chiral center at the 2-position of the piperazine ring [2]. Key computed physicochemical properties include a topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, three rotatable bonds, and a calculated LogP (XLogP3-AA) of 1.4, indicating moderate lipophilicity [2]. The compound is commercially available from multiple research chemical suppliers with purities typically specified at 95-98% . Its structure combines a 2-methylpiperazine scaffold—a privileged motif in CNS drug discovery and receptor ligand design [3]—with a 3-phenylpropanoyl substituent, creating a differentiated N-acyl substitution pattern distinct from 4-substituted analogs.

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one: Scaffold Specificity


Piperazine-containing compounds are not functionally interchangeable scaffolds; the precise substitution pattern—including the position of the methyl group, the nature of the N-acyl moiety, and the stereochemistry at the 2-position—critically dictates receptor binding profiles, metabolic stability, and synthetic utility [1][2]. The 2-methylpiperazine core of this compound introduces a chiral center absent in unsubstituted piperazine analogs (e.g., 1-(piperazin-1-yl)-3-phenylpropan-1-one), which can profoundly influence enantioselective target engagement and downstream biological outcomes [3]. Furthermore, acylation at the N1 position rather than N4 distinguishes this compound from 4-substituted piperazine derivatives, potentially altering hydrogen bonding capacity, conformational flexibility, and interaction with biological targets [2]. Class-level evidence from 2-methylpiperazine-derived CCR5 antagonists demonstrates that even minor structural modifications—such as the identity of the N-acyl group—can shift IC50 values by more than 1.5-fold in cellular assays [4]. Consequently, substituting this specific compound with a generic piperazine analog without empirical validation introduces significant risk of divergent pharmacological or synthetic outcomes.

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one: Quantitative Differentiation from Analogs


Lipophilicity (XLogP3-AA)

The target compound exhibits a calculated XLogP3-AA of 1.4 [1], which is approximately 0.5 log units higher than the unsubstituted piperazine analog 1-(piperazin-1-yl)-3-phenylpropan-1-one (estimated XLogP3-AA ~0.9 based on structural difference of a methyl group) [2]. This increased lipophilicity is attributable to the presence of the 2-methyl group on the piperazine ring, which adds hydrophobic bulk without introducing additional hydrogen bond donors or acceptors [1].

Lipophilicity LogP Physicochemical profiling ADME prediction

Molecular Weight

The target compound has a molecular weight of 232.32 g/mol [1], which is 28.05 g/mol greater than the structurally related analog 1-benzoyl-2-methylpiperazine (molecular weight 204.27 g/mol) . This difference arises from the replacement of the benzoyl group in the comparator with a 3-phenylpropanoyl moiety in the target compound, adding an ethylene (-CH2-CH2-) spacer between the carbonyl and the phenyl ring.

Molecular weight Fragment-based drug design Lead optimization

Hydrogen Bond Donor Count

The target compound possesses exactly one hydrogen bond donor (the secondary amine NH of the piperazine ring) [1]. This contrasts with structurally related 2-amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one, which contains three hydrogen bond donors (one piperazine NH plus two from the primary amino group) [2].

Hydrogen bonding Permeability Oral bioavailability Rule of Five

Substituent Position: N1-Acyl vs. N4-Methyl

The target compound features acylation at the N1 position of the 2-methylpiperazine ring, leaving the N4 position as a secondary amine available for further derivatization or interaction with biological targets [1]. This regioisomeric arrangement contrasts with 4-methylpiperazine derivatives (e.g., 3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-one), where the methyl group occupies the N4 position and acylation occurs at N1 [2].

Regioisomerism Receptor binding Conformational analysis Medicinal chemistry

Topological Polar Surface Area (TPSA)

The target compound exhibits a computed TPSA of 32.3 Ų [1], which is 8.2 Ų higher than the unsubstituted 2-methylpiperazine core (TPSA 24.1 Ų) [2] due to the addition of the 3-phenylpropanoyl moiety. This value falls within the optimal range for blood-brain barrier penetration (typically <60-90 Ų) [3].

TPSA Blood-brain barrier CNS penetration Polar surface area

1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one: Research & Industrial Applications


Fragment-Based Lead Optimization in CNS Drug Discovery

The compound's balanced physicochemical profile—XLogP3-AA of 1.4, TPSA of 32.3 Ų, and single hydrogen bond donor [1]—positions it as a candidate fragment or early lead scaffold for CNS-targeted programs. Its molecular weight (232.32 g/mol) and moderate lipophilicity align with fragment-like properties, while the 2-methylpiperazine core provides a chiral center for exploring enantioselective target engagement [2]. Researchers can leverage its regiospecific N1-acylation to explore structure-activity relationships distinct from N4-substituted piperazine analogs .

Piperazine Library Synthesis via Parallel Chemistry

The compound's N4 secondary amine remains available for further derivatization, enabling parallel synthesis of diversified piperazine libraries [1]. This functional handle allows for rapid exploration of N4-substituted analogs while preserving the defined N1-3-phenylpropanoyl motif. Practical methods for parallel synthesis of substituted 1-phenylpiperazine building blocks have been developed, and this compound can serve as a versatile starting material for generating structurally diverse compound collections for high-throughput screening [2].

Regioisomeric Effects on Biological Target Engagement

The distinct N1-acyl-2-methylpiperazine scaffold of this compound offers a unique regioisomeric alternative to more common N4-substituted piperazines [1]. This structural differentiation is critical for studying how the position of substituents influences binding to G protein-coupled receptors, ion channels, or enzymes that recognize piperazine-containing ligands. Class-level evidence from 2-methylpiperazine derivatives as CCR5 antagonists demonstrates that subtle structural modifications significantly alter potency (e.g., IC50 values varying by >1.5-fold between closely related analogs) [2], underscoring the value of this specific regioisomer for SAR exploration.

Physicochemical Profiling and In Silico ADME Prediction

The compound's well-defined computed properties—including XLogP3-AA of 1.4, TPSA of 32.3 Ų, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 3 [1]—make it a suitable test molecule for validating in silico ADME prediction models. Its single hydrogen bond donor and moderate lipophilicity position it favorably for passive membrane permeability predictions, while the 3-phenylpropanoyl moiety provides a useful probe for assessing the impact of aromatic groups on pharmacokinetic parameters in predictive algorithms [2].

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